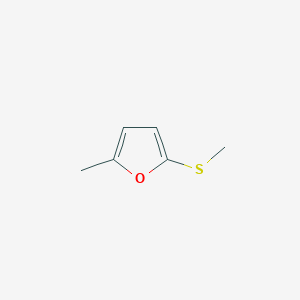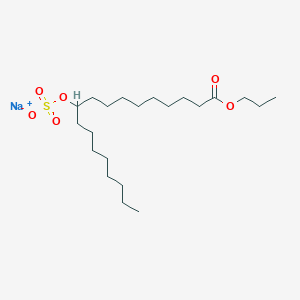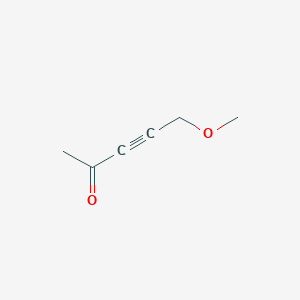
Sulmarin disodium
Descripción general
Descripción
Sulmarin disodium is a water-soluble coumarin derivative known for its vitamin P activity. It has been studied for its ability to facilitate excitatory transmission from parasympathetic fibers to the gastric musculature, thereby increasing acetylcholine release. Additionally, it has shown effects in reducing the tone of isolated calf coronary arteries and inhibiting the contractile response of these arteries to angiotensin II amide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sulmarin disodium can be synthesized through the sulfonation of 4-methylcoumarin. The reaction involves the introduction of sulfonic acid groups at specific positions on the coumarin ring, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions typically include controlled temperatures and the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactors where 4-methylcoumarin is treated with sulfonating agents under controlled conditions. The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to yield the disodium salt. The product is purified through crystallization and filtration processes to achieve the desired purity and quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group attached to the coumarin ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound is less common but can be achieved using reducing agents such as sodium borohydride.
Substitution: The sulfonic acid groups in this compound can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in anhydrous solvents.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted coumarin derivatives.
Aplicaciones Científicas De Investigación
Sulmarin disodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe in analytical chemistry.
Biology: Studied for its effects on neurotransmission and muscle contraction.
Medicine: Investigated for its potential therapeutic effects on cardiovascular health and gastrointestinal function.
Industry: Utilized in the formulation of pharmaceuticals and as an additive in various industrial processes.
Mecanismo De Acción
Sulmarin disodium exerts its effects primarily by facilitating excitatory transmission from parasympathetic fibers to the gastric musculature. This action increases the release of acetylcholine, a neurotransmitter that plays a crucial role in muscle contraction and various physiological processes. Additionally, this compound reduces the tone of coronary arteries and inhibits their contractile response to angiotensin II amide, which may contribute to its cardiovascular effects .
Comparación Con Compuestos Similares
Silymarin: A mixture of flavonolignans derived from the milk thistle plant, known for its hepatoprotective properties.
Esculin: A coumarin derivative with similar fluorescent properties and biological activities.
Uniqueness of Sulmarin Disodium: this compound is unique due to its specific sulfonic acid groups, which confer water solubility and distinct biological activities. Unlike other coumarin derivatives, this compound has demonstrated specific effects on neurotransmission and cardiovascular function, making it a valuable compound for both research and therapeutic applications .
Propiedades
IUPAC Name |
disodium;(4-methyl-2-oxo-6-sulfonatooxychromen-7-yl) sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O10S2.2Na/c1-5-2-10(11)18-7-4-9(20-22(15,16)17)8(3-6(5)7)19-21(12,13)14;;/h2-4H,1H3,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZIKIZDMUKKPA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Na2O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146211 | |
| Record name | Sulmarin disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040-23-9 | |
| Record name | Sulmarin disodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001040239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulmarin disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium (4-methyl-2-oxo-2H-1-benzopyran-6,7-diyl)disulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULMARIN DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/719219P18R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















